3-(2-Methoxyethoxy)propanal

説明

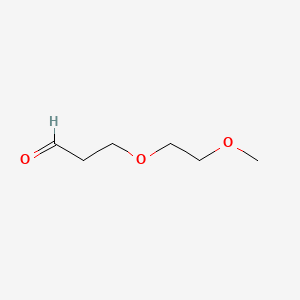

Structure

3D Structure

特性

IUPAC Name |

3-(2-methoxyethoxy)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-5-6-9-4-2-3-7/h3H,2,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMNWBRYHQDVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125061-88-3 | |

| Record name | Methoxypolyethylene glycol propionaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125061-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90154627 | |

| Record name | Mepeg aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125061-88-3, 53038-23-6 | |

| Record name | Mepeg aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyethoxy)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Fundamental Organic Building Block in Contemporary Synthesis

In the realm of organic chemistry, the strategic construction of complex molecules from simpler, readily available precursors is a primary objective. 3-(2-Methoxyethoxy)propanal serves as a valuable building block in this endeavor due to its bifunctional nature. The presence of both an aldehyde and an ether functional group within the same molecule allows for a variety of chemical transformations, making it a versatile starting material or intermediate in multi-step syntheses.

The utility of aldehydes in forming carbon-carbon bonds is well-established in organic synthesis. For instance, the Wittig reaction, which converts aldehydes and ketones to alkenes, is a fundamental transformation. A related synthesis demonstrates the use of a propanal derivative in a Wittig reaction to construct a complex intermediate, highlighting the general applicability of this class of aldehydes in creating intricate molecular frameworks. chemistrytalk.org

Furthermore, derivatives of this compound are employed as precursors in the synthesis of more complex structures. For example, 2-chloromethyl-3-(2-methoxyethoxy)propene, a related compound, has been used to create various methylidenic diols. These diols can then be further reacted to produce substituted perhydrofuro[2,3-b]pyrans, which are heterocyclic compounds with potential applications in pharmaceuticals and materials science. alfa-industry.com This underscores the role of the methoxyethoxy-containing backbone in the assembly of elaborate molecular architectures.

The synthesis of 3-(2-methoxyethoxy)propylamine, a related primary amine, further illustrates the importance of this structural motif. The synthesis involves the reaction of ethylene (B1197577) glycol monomethyl ether with acrylonitrile (B1666552) to form 3-(2-methoxyethoxy)-propionitrile, which is then reduced to the desired amine. google.com This amine is a significant intermediate in the production of certain dyes and also finds use as a corrosion inhibitor. google.com While not a direct use of the propanal, this synthesis highlights the value of the 3-(2-methoxyethoxy)propyl group as a key structural unit.

The broader category of aliphatic and aryl building blocks, which includes various acetals and aldehydes, is crucial for synthetic chemists. aksci.com this compound fits within this category as a multifunctional building block that can be used to introduce the methoxyethoxy group into larger molecules, potentially imparting desirable properties such as increased solubility or altered reactivity.

Structural Features and Their Influence on Chemical Reactivity Profiles

The chemical behavior of 3-(2-Methoxyethoxy)propanal is dictated by its two primary functional groups: the aldehyde and the ether linkage.

The aldehyde group (-CHO) is the more reactive of the two. It is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes the aldehyde susceptible to attack by a wide range of nucleophiles, leading to a variety of addition reactions. Common reactions of aldehydes include:

Oxidation: Aldehydes can be easily oxidized to form carboxylic acids.

Reduction: Aldehydes can be reduced to primary alcohols.

Nucleophilic Addition: Aldehydes readily undergo addition reactions with nucleophiles such as Grignard reagents, organolithium compounds, and acetylides to form new carbon-carbon bonds. They also react with water to form hydrates, with alcohols to form hemiacetals and acetals, and with amines to form imines and enamines.

Wittig Reaction: As mentioned earlier, aldehydes react with phosphorus ylides to form alkenes.

The combination of these two functional groups in this compound creates a molecule with a dual reactivity profile. The aldehyde provides a site for a wide range of chemical transformations, while the ether group can modulate the physical properties of the molecule and its derivatives. This dual functionality is what makes it a valuable tool in the hands of synthetic chemists.

Overview of Key Research Domains Involving 3 2 Methoxyethoxy Propanal

Established Synthetic Pathways to this compound

The synthesis of this compound and its direct precursors is primarily achieved through a multi-step process that leverages addition-condensation reactions to construct the core carbon-ether backbone, which can then be further modified.

Precursor Synthesis via Addition-Condensation Reactions

A key strategy for synthesizing the backbone of this compound derivatives involves the addition-condensation reaction between an alcohol and an activated alkene. A well-documented pathway is the reaction of ethylene (B1197577) glycol monomethyl ether with acrylonitrile (B1666552). google.com This reaction, typically catalyzed by a base such as sodium methoxide (B1231860), proceeds via a Michael addition mechanism. google.com The methoxide catalyst generates an alkoxide from ethylene glycol monomethyl ether, which then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This forms a nitrile intermediate, 3-(2-methoxyethoxy)propionitrile. google.com This propionitrile (B127096) is a crucial precursor for producing amine analogues of the target compound. google.com

A general approach to the aldehyde involves synthesizing the corresponding alcohol, 3-(2-methoxyethoxy)propanol, which can then be oxidized to this compound. Alternative strategies may involve the use of precursors like 2-chloromethyl-3-(2-methoxyethoxy)propene, which provides a framework for building more complex structures. alfa-industry.com

Table 1: Synthesis of 3-(2-methoxyethoxy)propionitrile via Addition-Condensation

| Reactants | Catalyst | Key Conditions | Product |

|---|

Reduction of Nitrile Intermediates to Amine Analogues

The nitrile group of the precursor, 3-(2-methoxyethoxy)propionitrile, is readily reduced to a primary amine, yielding 3-(2-methoxyethoxy)propylamine. google.com This transformation is a critical step in the synthesis of amine derivatives. A common industrial method for this reduction is high-pressure catalytic hydrogenation. google.com

A variety of laboratory-scale reagents are also effective for the reduction of nitriles to primary amines. These methods offer different levels of reactivity and functional group tolerance. organic-chemistry.orgresearchgate.net Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective but less selective. thieme-connect.de Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) and diisopropylaminoborane, offer alternative routes, sometimes with improved selectivity in the presence of other functional groups. organic-chemistry.orgresearchgate.net Samarium(II) iodide has also been employed for the mild reduction of nitriles to primary amines. organic-chemistry.org

Table 2: Selected Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | General Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Raney Nickel) | High pressure, elevated temperature. google.com | Common industrial method. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent (e.g., THF, diethyl ether), followed by aqueous workup. thieme-connect.de | Highly reactive, reduces many other functional groups. |

| Borane Complexes (e.g., BH₃-THF) | Anhydrous THF. organic-chemistry.org | Generally good yields for aliphatic and aromatic nitriles. |

Transformations of the Aldehyde Functional Group

The aldehyde moiety in this compound is the most reactive site, participating in a variety of oxidation, nucleophilic addition, and condensation reactions.

Selective Oxidation Reactions of the Propanal Moiety

The aldehyde group can be selectively oxidized to the corresponding carboxylic acid, 3-(2-methoxyethoxy)propanoic acid. This transformation is a fundamental reaction in organic synthesis. A range of oxidizing agents can accomplish this, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.

For simple substrates, strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) are effective. However, for more complex molecules or when milder conditions are required, other methods are preferred. The selective oxidation of aldehydes to carboxylic acids is a well-established practice, and reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the selective oxidation of certain alcohols, highlighting the diverse toolkit available for oxidation reactions. e-bookshelf.de In a related context, the oxidation of an alcohol to an aldehyde, a key step in some syntheses of the title compound, can be performed using reagents like disiamylborane (B86530) followed by sodium hydroxide (B78521) and hydrogen peroxide, or other standard oxidizing systems. google.com

Table 3: Common Reagents for Oxidation of Aldehydes to Carboxylic Acids

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution, heat | Strong, non-selective oxidant |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature | Strong, can affect other sensitive groups |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Mild, selective for aldehydes over ketones |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by a wide range of nucleophiles. libretexts.orgncert.nic.in These nucleophilic addition reactions are characteristic of aldehydes and lead to the formation of a tetrahedral intermediate, which is typically protonated to yield an alcohol product. libretexts.orglibretexts.org

Key examples of nucleophilic addition reactions include:

Acetal Formation: In the presence of an acid catalyst, aldehydes react with alcohols to form acetals. This reaction is reversible and is often used to protect the aldehyde group during other synthetic steps.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), usually generated in situ from a salt like KCN and an acid, across the carbonyl double bond yields a cyanohydrin. ncert.nic.in

Imine Formation: Primary amines react with aldehydes to form imines (or Schiff bases) through a nucleophilic addition-elimination mechanism.

Aldehydes with α-hydrogens, such as this compound, can undergo base- or acid-catalyzed aldol (B89426) reactions. ncert.nic.inmasterorganicchemistry.com In the presence of a base, an enolate is formed, which can then act as a nucleophile, attacking another molecule of the aldehyde. masterorganicchemistry.com This results in the formation of a β-hydroxy aldehyde, the "aldol addition" product. masterorganicchemistry.com Upon heating, this product can dehydrate to form an α,β-unsaturated aldehyde, which is known as the "aldol condensation" product. masterorganicchemistry.com

Table 4: Nucleophilic Addition and Condensation Reactions of the Propanal Moiety

| Nucleophile/Reagent | Reaction Type | Product Type |

|---|---|---|

| Alcohol (ROH), Acid Catalyst | Nucleophilic Addition | Acetal |

| Hydrogen Cyanide (HCN) | Nucleophilic Addition | Cyanohydrin |

| Primary Amine (RNH₂) | Nucleophilic Addition-Elimination | Imine |

Chemical Modifications Involving the Ether Linkage

The ether linkage in this compound is generally a stable and chemically inert functional group under most reaction conditions. Cleavage of this C-O-C bond typically requires harsh reagents, such as strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids.

Synthesis of Poly(ethylene glycol) (PEG) Analogues and Oligomers

The synthesis of Poly(ethylene glycol) (PEG) analogues and oligomers from this compound can be approached through several synthetic strategies. A primary method involves the utilization of the aldehyde functionality for conjugation to PEG chains.

One of the most effective methods for attaching molecules containing an aldehyde group to polymers with amine functionalities is reductive amination . nih.govrsc.orggoogle.comgoogle.combiochempeg.com In this process, an amine-terminated PEG (PEG-NH₂) reacts with this compound. The initial reaction forms a Schiff base (an imine), which is then reduced in situ to a stable secondary amine linkage. This reaction is typically carried out in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govbiochempeg.com The resulting PEG derivative incorporates the 3-(2-methoxyethoxy)propyl group at its terminus.

The general reaction can be described as follows:

PEG-NH₂ + OHC-CH₂-CH₂-O-CH₂-CH₂-OCH₃ → [PEG-N=CH-CH₂-CH₂-O-CH₂-CH₂-OCH₃] + H₂O [PEG-N=CH-CH₂-CH₂-O-CH₂-CH₂-OCH₃] + [Reducing Agent] → PEG-NH-CH₂-CH₂-CH₂-O-CH₂-CH₂-OCH₃

This method is highly efficient and proceeds under mild conditions, making it suitable for modifying sensitive biomolecules and polymers. nih.govnih.gov The pH of the reaction medium is an important parameter to control for optimal imine formation and selective reduction. biochempeg.com

Alternatively, this compound can serve as a precursor for an initiator for the ring-opening polymerization of ethylene oxide. The aldehyde can be reduced to the corresponding alcohol, 3-(2-Methoxyethoxy)propan-1-ol (B2990665). This alcohol, in the presence of a strong base, can act as a nucleophilic initiator to open the ethylene oxide ring and start the growth of a PEG chain. This results in a PEG polymer with a methoxyethoxypropyl group at one end.

A summary of the synthetic approaches for PEG analogues is presented in the table below.

| Synthetic Approach | Description | Key Reagents | Resulting Linkage |

| Reductive Amination | Reaction of an amine-terminated PEG with this compound followed by in situ reduction of the intermediate imine. | Amine-terminated PEG, this compound, Sodium Cyanoborohydride or Sodium Triacetoxyborohydride. | Secondary Amine |

| Initiation of Polymerization | Reduction of this compound to the corresponding alcohol, which then initiates the ring-opening polymerization of ethylene oxide. | This compound, Reducing Agent (e.g., NaBH₄), Ethylene Oxide, Strong Base (e.g., KOH). | Ether |

Synthesis of Organosilicon Derivatives Incorporating 2-Methoxyethoxypropyl Chains

The synthesis of organosilicon derivatives featuring the 2-methoxyethoxypropyl chain often utilizes this compound as a key starting material. A prominent example is the synthesis of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane . nih.gov

A common and efficient method to synthesize such compounds is through hydrosilylation . acs.orgresearchgate.netgoogle.com This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For this to occur, this compound must first be converted into a precursor containing an unsaturated bond, typically an allyl ether.

The synthesis can be envisioned in the following two steps:

Formation of Allyl (2-methoxyethyl) Ether : this compound is first reduced to the corresponding alcohol, 3-(2-Methoxyethoxy)propan-1-ol. This alcohol is then reacted with an allyl halide, such as allyl bromide, in the presence of a base to form allyl 3-(2-methoxyethoxy)propyl ether.

Hydrosilylation : The resulting allyl ether is then reacted with a hydridosilane, such as trimethoxysilane (B1233946) (HSi(OCH₃)₃), in the presence of a transition metal catalyst. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are commonly used for this purpose. researchgate.net The hydrosilylation reaction typically proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the allyl group.

OHC-CH₂-CH₂-O-CH₂-CH₂-OCH₃ + [Reducing Agent] → HO-CH₂-CH₂-CH₂-O-CH₂-CH₂-OCH₃ HO-CH₂-CH₂-CH₂-O-CH₂-CH₂-OCH₃ + Br-CH₂-CH=CH₂ + Base → H₂C=CH-CH₂-O-CH₂-CH₂-CH₂-O-CH₂-CH₂-OCH₃ H₂C=CH-CH₂-O-CH₂-CH₂-CH₂-O-CH₂-CH₂-OCH₃ + HSi(OCH₃)₃ + [Catalyst] → (CH₃O)₃Si-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₂-O-CH₂-CH₂-OCH₃

This synthetic route provides a versatile method for incorporating the flexible and hydrophilic 2-methoxyethoxypropyl chain into organosilicon compounds, which can then be used as coupling agents or for surface modification.

A summary of the key steps in the synthesis of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is provided in the table below.

| Reaction Step | Reactants | Product | Catalyst/Reagents |

| Reduction | This compound | 3-(2-Methoxyethoxy)propan-1-ol | Sodium Borohydride (B1222165) (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) |

| Allylation | 3-(2-Methoxyethoxy)propan-1-ol, Allyl Bromide | Allyl 3-(2-methoxyethoxy)propyl ether | Base (e.g., NaH) |

| Hydrosilylation | Allyl 3-(2-methoxyethoxy)propyl ether, Trimethoxysilane | Trimethoxy-[3-(2-methoxyethoxy)propyl]silane | Platinum-based catalyst (e.g., Speier's catalyst, Karstedt's catalyst) |

Mechanistic Studies of Aldehyde Reactivity

The chemical behavior of this compound is best understood by examining the fundamental reaction mechanisms common to aldehydes. These include nucleophilic additions, which are predominant, as well as potential substitution, elimination, and radical pathways under specific conditions.

Nucleophilic substitution reactions (SN1 and SN2) are not characteristic of the aldehyde functional group itself. libretexts.orgmasterorganicchemistry.com These reactions require a leaving group attached to an sp³-hybridized carbon atom. rammohancollege.ac.in In this compound, the carbonyl carbon is sp²-hybridized and lacks a suitable leaving group. Therefore, direct substitution at the carbonyl carbon does not occur. libretexts.org

Theoretically, substitution reactions could occur on the propyl chain if a hydroxyl group or another suitable leaving group were present at the C2 or C3 position. However, for the parent compound, these pathways are not relevant. The primary reaction pathway for aldehydes involves addition to the carbonyl group, not substitution. masterorganicchemistry.comrammohancollege.ac.in

Similar to nucleophilic substitution, elimination reactions (E1 and E2) are not a primary pathway for aldehydes like this compound under standard conditions. masterorganicchemistry.com Elimination reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms to form a double bond. ksu.edu.salibretexts.org The structure of this compound does not possess a leaving group in a position that would facilitate a typical E1 or E2 elimination to form a stable alkene. masterorganicchemistry.com While elimination can be a side reaction in some aldehyde-related processes, it is not a principal mechanistic pathway for this molecule. scribd.com

The most significant reaction pathway for this compound is nucleophilic addition to the electrophilic carbonyl carbon. ncert.nic.in The carbonyl group's polarity makes the carbon atom a target for electron-rich nucleophiles. geeksforgeeks.org This reaction can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Nucleophilic Addition: In basic or neutral conditions, a strong nucleophile directly attacks the carbonyl carbon. This breaks the C=O pi bond, moving the electrons to the oxygen atom and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a weak acid (like water or an alcohol) yields the final alcohol product. geeksforgeeks.orglibretexts.org

Step 1: Nucleophilic attack on the carbonyl carbon.

Step 2: Protonation of the resulting alkoxide intermediate.

A relevant industrial synthesis involves the addition of ethylene glycol monomethyl ether to acrylonitrile to produce 3-(2-methoxyethoxy)-propionitrile. This nitrile is a precursor that can be reduced to 3-(2-methoxyethoxy)-propylamine, demonstrating a nucleophilic addition to an unsaturated center in a related synthesis. google.com

Acid-Catalyzed Nucleophilic Addition: In acidic conditions, the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles. After the nucleophile adds, a deprotonation step yields the final product. libretexts.orgpressbooks.pub

Step 1: Protonation of the carbonyl oxygen.

Step 2: Nucleophilic attack on the activated carbonyl carbon.

Step 3: Deprotonation to form the final product.

Aldehydes like this compound can react with alcohols under acidic conditions to form hemiacetals and subsequently acetals, which are gem-dialkoxy compounds. ncert.nic.ingeeksforgeeks.org

The ether linkages in this compound make it susceptible to radical reactions, particularly autoxidation in the presence of oxygen. libretexts.org This process involves a radical-chain mechanism that can lead to the formation of unstable hydroperoxides. libretexts.org The reaction proceeds through initiation, propagation, and termination steps. libretexts.org

Furthermore, aldehydes can be used as precursors for alkyl radicals through processes like oxidative decarbonylation. nih.gov Recent research has also explored the use of aldehydes as alkyl radical equivalents for C-H functionalization of heteroarenes via a combination of proton-coupled electron transfer (PCET) and spin-center shift (SCS). nih.gov In aqueous media, organosilane compounds with structures similar to this compound, such as bis{4-[2-(2-methoxyethoxy)ethoxy]phenyl}silane, have been used for the radical reduction of halides, indicating the utility of this structural motif in radical chemistry. oup.com

Oxidation-Reduction Chemistry of this compound

The aldehyde group in this compound is readily oxidized to a carboxylic acid and can be reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. Kinetic studies on the oxidation of related ether-alcohols, such as 2-(2-methoxyethoxy)ethanol, by oxidants like ditelluratocuprate(III) (DTC) and ditelluratoargentate(III) (DTA) in alkaline media have been performed. researchgate.netresearchgate.netarcjournals.org These studies indicate that the alcohol is oxidized to the corresponding aldehyde, which would be this compound in a related system. The reaction shows a first-order dependence on the oxidant and a fractional order with respect to the alcohol substrate. researchgate.netresearchgate.net The proposed mechanism often involves the formation of a complex between the oxidant and the alcohol, followed by a rate-determining step. researchgate.net

| Substrate | Oxidant | Key Findings | Reference |

|---|---|---|---|

| 2-(2-Methoxyethoxy)ethanol (MEE) | Ditelluratocuprate(III) (DTC) | First-order in [DTC], fractional order in [MEE]. Rate decreases with increasing [TeO₄²⁻] and increases with [OH⁻]. | researchgate.net |

| 1-Methoxy-2-propanol | Ditelluratoargentate(III) (DTA) | First-order in [DTA], fractional order in substrate. Rate increases with [OH⁻] and decreases with [H₄TeO₆²⁻]. | arcjournals.org |

Reduction: The aldehyde group of this compound can be reduced to a primary alcohol, 3-(2-methoxyethoxy)propan-1-ol. Common reducing agents for this transformation include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). tcichemicals.com

Catalytic hydrogenation is also an effective method. For instance, the hydrogenation of 3-hydroxypropanal (B37111) to 1,3-propanediol (B51772) is an analogous industrial process, often employing catalysts like Raney nickel or supported platinum and ruthenium. google.com A patent for the synthesis of 3-(2-methoxyethoxy)-propylamine describes the catalytic hydrogenation of the nitrile precursor using a Raney nickel-cobalt-chromium composite catalyst, a method that could be adapted for the reduction of the aldehyde. google.com Additionally, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), a reagent containing the same ether linkage, is a known reducing agent for converting alkynols to allylic alcohols. alfa-chemistry.comgoogle.com

| Method | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Hydride Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | tcichemicals.com |

| Catalytic Hydrogenation | Raney Ni, Pt/C, Ru/C | Primary Alcohol | google.com |

| Related Catalytic Hydrogenation | Raney Ni-Co-Cr composite | Amine (from nitrile) | google.com |

Catalytic Transformations Involving this compound

While specific catalytic transformations starting from this compound are not extensively documented, the structural components of the molecule are relevant in various catalytic processes. The parent alcohol, 2-(2-methoxyethoxy)ethanol, is used in the sol-gel synthesis of zirconium-promoted catalysts for methanol (B129727) production. mdpi.com

The aldehyde itself can be considered an intermediate in catalytic reactions like the Guerbet reaction, where lower molecular weight alcohols are converted to higher alcohols. This process involves the catalytic dehydrogenation of an alcohol to an aldehyde, followed by an aldol condensation and subsequent hydrogenation steps. google.com A similar sequence could theoretically involve this compound to build larger, functionalized molecules.

Organocatalysis, which uses small organic molecules to catalyze reactions, is another area of relevance. Aldehydes are common substrates in organocatalytic reactions, such as asymmetric aldol and Mannich reactions, which are powerful tools for constructing complex chiral molecules. google.com

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst-substrate interaction, often leading to mild reaction conditions and high selectivity. While specific studies focusing exclusively on this compound are limited, the reactivity of its aldehyde group can be understood through well-established homogeneous catalytic reactions for other aldehydes.

One of the key reactions for aldehydes is hydrogenation, which reduces the aldehyde to a primary alcohol. Homogeneous hydrogenation catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and various ruthenium-phosphine complexes, are effective for this transformation. For instance, ruthenium complexes are known to catalyze the reduction of aldehydes to their corresponding alcohols in toluene (B28343) solution under mild conditions, with some catalysts achieving high turnover numbers. researchgate.net Another significant reaction is hydroformylation, though typically applied to alkenes to produce aldehydes, its reverse reaction or related processes can be catalyzed by homogeneous complexes.

Hydroboration, another important synthetic transformation, can also be applied to aldehydes. The catalytic hydroboration of aldehydes using an electron-rich acyclic metallasilylene has been reported, proceeding at room temperature with low catalyst loading. rsc.orgrsc.org This reaction ultimately yields alcohols after an oxidative workup. The mechanism involves the activation of the aldehyde by the catalyst, facilitating the addition of the hydroborane reagent across the carbonyl double bond.

Furthermore, the synthesis of various compounds can be achieved using homogeneous catalysts where an alkoxy aldehyde could be a key reactant. For example, sodium bis-(2-methoxyethoxy)aluminum hydride, a homogeneous reducing agent, is utilized in the synthesis of (S)-1-(4-benzyloxyphenoxy)-3-(1-methylethyl)amino-2-propanol, where an aldehyde is a likely intermediate that is reduced. prepchem.com

The following table summarizes representative homogeneous catalytic reactions applicable to aldehydes like this compound, based on existing literature for similar compounds.

| Reaction Type | Catalyst Example | Reactant(s) | Product Type | Typical Conditions |

| Hydrogenation | [RhCl(PPh₃)₃] (Wilkinson's Catalyst) | Aldehyde, H₂ | Primary Alcohol | Room temperature, atmospheric pressure |

| Hydrogenation | Ruthenium-phosphine complexes | Aldehyde, H₂ | Primary Alcohol | Mild conditions, various solvents |

| Hydroboration | Electron-rich acyclic metallasilylene | Aldehyde, Pinacolborane (HBPin) | Borate Ester (precursor to alcohol) | Room temperature, low catalyst loading |

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. Typically, a solid catalyst is used for reactions in the liquid or gas phase. This offers significant advantages in industrial applications, primarily the ease of separating the catalyst from the reaction mixture, allowing for catalyst recycling and continuous processes.

The aldehyde group of this compound is susceptible to several key transformations under heterogeneous catalysis.

Hydrogenation: The catalytic hydrogenation of aldehydes to alcohols is a widely practiced industrial process. Common heterogeneous catalysts include metals like nickel (e.g., Raney nickel), palladium, platinum, and ruthenium supported on materials with high surface areas such as activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). tcichemicals.comlibretexts.org The reaction involves the adsorption of the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. libretexts.org For α,β-unsaturated aldehydes, the selective hydrogenation of the C=O bond over the C=C bond is a significant challenge, though specific catalyst formulations can enhance selectivity towards the unsaturated alcohol. tue.nl

Oxidation: The catalytic oxidation of aldehydes to carboxylic acids is another fundamental transformation. While direct oxidation of this compound would yield 3-(2-methoxyethoxy)propanoic acid, much of the research in this area focuses on the oxidation of alcohols to aldehydes. However, catalysts developed for alcohol oxidation, such as supported gold catalysts or heteropolyoxometalates, can often facilitate the further oxidation of the aldehyde to the carboxylic acid. d-nb.infomdpi.com For instance, proline-based heteropolyoxometalates have been shown to be effective for the selective oxidation of primary alcohols to acids, proceeding through an aldehyde intermediate. d-nb.info

Aldol Condensation: Aldehydes with α-hydrogens, such as this compound, can undergo aldol condensation, a crucial carbon-carbon bond-forming reaction. wikipedia.orgsigmaaldrich.com This reaction can be catalyzed by solid bases. For example, the self-aldol condensation of propanal to produce 2-methylpentenal has been effectively catalyzed by activated hydrotalcite under solvent-free conditions. researchgate.net Such catalysts provide basic sites that facilitate the formation of an enolate, which then acts as a nucleophile.

Etherification and Coupling Reactions: Recent research has demonstrated the utility of heterogeneous catalysts in novel transformations of aldehydes. For example, hydrogen-modified gold catalysts can be used for the production of ethers through the coupling of aldehydes at low temperatures. acs.orgnih.gov In these reactions, an alcohol-like intermediate formed by partial hydrogenation on the catalyst surface is proposed to be key. nih.gov Additionally, heterogeneous gold(I) catalysts supported on magnetic nanoparticles have been developed for the three-component reaction of aldehydes, alkynes, and orthoformates to produce propargyl ethers. tandfonline.com

The table below provides an overview of representative heterogeneous catalytic reactions relevant to this compound.

| Reaction Type | Catalyst Example | Reactant(s) | Product Type | Typical Conditions |

| Hydrogenation | Pd/C, Pt/C, Raney Ni | Aldehyde, H₂ | Primary Alcohol | Elevated temperature and pressure |

| Aldol Condensation | Activated Hydrotalcite | Aldehyde | β-Hydroxy aldehyde, α,β-Unsaturated aldehyde | ~100°C, solvent-free |

| Ether Production | H-modified Au | Aldehyde | Symmetrical Ether | < 250 K |

| Propargyl Ether Synthesis | Fe₃O₄@SiO₂-P-AuOTf | Aldehyde, Alkyne, Orthoformate | Propargyl Ether | 83°C, DCE solvent |

| Hydrogenation Coupling | Al-Ni-P | Unsaturated Aldehyde, Alcohol | Unsaturated Ether | Not specified |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 3-(2-Methoxyethoxy)propanal, offering unambiguous evidence of its carbon-hydrogen framework.

The proton (¹H) NMR spectrum of this compound provides a wealth of information through chemical shifts (δ), signal multiplicities, and coupling constants (J). Each unique proton environment in the molecule generates a distinct signal. The aldehydic proton is the most deshielded, appearing significantly downfield due to the electronegativity of the adjacent oxygen atom. Protons on carbons adjacent to the ether oxygens also exhibit downfield shifts compared to standard alkane protons.

Based on established chemical shift principles for aldehydes and ethers, the predicted ¹H NMR spectral data are summarized below. docbrown.infonetlify.app

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CHO | 9.7 - 9.8 | Triplet (t) | 1.5 - 2.0 | 1H |

| O-CH₂-CH₂-CHO | 3.7 - 3.8 | Triplet (t) | 6.0 - 6.5 | 2H |

| CH₂-O-CH₂ | 3.6 - 3.7 | Triplet (t) | 4.5 - 5.0 | 2H |

| O-CH₂-CH₂-O | 3.5 - 3.6 | Triplet (t) | 4.5 - 5.0 | 2H |

| O-CH₃ | 3.3 - 3.4 | Singlet (s) | N/A | 3H |

| CH₂-CHO | 2.7 - 2.8 | Triplet (t) | 6.0 - 6.5 | 2H |

Note: Data are predicted based on analogous structures and standard chemical shift values. The exact values may vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides complementary information by detecting the unique carbon environments within the molecule. In a broadband proton-decoupled ¹³C NMR spectrum, each chemically distinct carbon atom produces a single peak. The carbonyl carbon of the aldehyde group is characteristically found at the most downfield position (160-220 ppm). libretexts.org Carbons bonded to the electronegative ether oxygens appear in the 50-80 ppm range, while the terminal methoxy (B1213986) carbon is also found in this region. docbrown.infolibretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C HO | 200 - 205 |

| O-C H₂-CH₂-O | 71 - 73 |

| O-C H₂-CH₂-CHO | 69 - 71 |

| C H₂-O-CH₂ | 66 - 68 |

| O-C H₃ | 58 - 60 |

| C H₂-CHO | 45 - 47 |

Note: Data are predicted based on analogous structures and standard chemical shift values.

Further structural confirmation can be achieved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.

The FT-IR spectrum is expected to show strong, characteristic absorption bands. A very strong and sharp absorption between 1720-1740 cm⁻¹ is indicative of the C=O stretch of the aliphatic aldehyde. pg.edu.pl Another key feature is the appearance of two weak bands in the 2700-2900 cm⁻¹ region, corresponding to the C-H stretch of the aldehyde group. pg.edu.pldocbrown.info A strong, broad band in the 1050-1150 cm⁻¹ range signifies the C-O stretching of the ether linkages. Standard alkane C-H stretching vibrations are also expected between 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary data. While the C=O stretch is also visible, the C-C and C-O skeletal vibrations and C-H bending modes are often more prominent in the Raman spectrum. researchgate.netresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkane C-H | Stretch | 2850 - 3000 |

| Aldehyde C-H | Stretch | 2700 - 2900 (two bands) |

| Aldehyde C=O | Stretch | 1720 - 1740 |

| Ether C-O | Stretch | 1050 - 1150 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain structural insights from the fragmentation pattern of this compound. The molecular formula is C₆H₁₂O₃, corresponding to a monoisotopic mass of approximately 132.079 Da. chemspider.com

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z = 132 would be observed. The fragmentation pattern is dictated by the functional groups. Aldehydes commonly undergo cleavage of bonds next to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.orgmiamioh.edu Ethers are prone to α-cleavage, where the bond adjacent to the ether oxygen breaks.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 103 | [C₄H₇O₃]⁺ | Loss of -CH₂CH₃ |

| 101 | [C₅H₉O₂]⁺ | Loss of -OCH₃ |

| 87 | [C₄H₇O₂]⁺ | α-cleavage at ether |

| 73 | [C₃H₅O₂]⁺ | Cleavage of C-C bond |

| 59 | [C₂H₇O₂]⁺ | Methoxyethoxy fragment |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and assessing its purity.

Gas chromatography (GC) is a highly effective method for the analysis of volatile compounds like this compound. unl.edu When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both qualitative and quantitative information. nih.govresearchgate.net

In a typical GC analysis, a sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. This compound will elute at a specific retention time under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate).

The purity of a sample can be determined by the resulting chromatogram. An ideally pure sample would show a single, sharp peak. The presence of other peaks indicates impurities, such as starting materials, byproducts, or degradation products. acs.org The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative assessment of purity, often expressed as a percentage area.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Given the presence of a carbonyl group, derivatization is often employed to enhance UV detection and improve chromatographic resolution. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone derivative that absorbs strongly in the UV-visible region.

A reversed-phase HPLC method is typically suitable for the analysis of the DNPH derivative of this compound. The separation is achieved on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This method allows for the effective separation of the analyte from impurities and starting materials.

Detailed Research Findings:

Table 1: Hypothetical HPLC Parameters and Results for the Analysis of this compound-DNPH Derivative

| Parameter | Value |

| Chromatographic Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient: Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 360 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Hypothetical Retention Time | 8.5 min |

| Limit of Detection (LOD) | 5 µg/L |

| Limit of Quantification (LOQ) | 15 µg/L |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers derived from this compound. This technique separates polymer molecules based on their hydrodynamic volume, providing crucial information about the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). wikipedia.org

Polymers synthesized from monomers containing oligo(ethylene glycol) side chains, which are structurally analogous to the repeating unit of polymerized this compound, have been effectively characterized using GPC. researchgate.netacs.orgmdpi.com The analysis is typically performed using a set of columns with different pore sizes to cover a broad range of molecular weights. Tetrahydrofuran (THF) is a common eluent for such polymers, and detection is often achieved using a refractive index (RI) detector.

Detailed Research Findings:

For a hypothetical polymer synthesized from this compound, GPC analysis would reveal its molecular weight characteristics. A narrow PDI would indicate a controlled polymerization process, while a broad PDI would suggest a less controlled reaction with a wider range of polymer chain lengths. The following interactive data table illustrates representative GPC data for a hypothetical polymer, Poly(this compound), based on findings for polymers with similar ethylene (B1197577) glycol side chains. mdpi.com

Table 2: Representative GPC Data for a Hypothetical Polymer Derived from this compound

| Parameter | Sample 1 | Sample 2 |

| Number-Average Molecular Weight (Mn) ( g/mol ) | 15,000 | 25,000 |

| Weight-Average Molecular Weight (Mw) ( g/mol ) | 18,000 | 32,500 |

| Polydispersity Index (PDI) | 1.20 | 1.30 |

| Elution Volume (mL) | 12.5 | 11.8 |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly Cyclic Voltammetry (CV), are employed to investigate the redox behavior of this compound. The aldehyde functional group is electrochemically active and can be either oxidized to a carboxylic acid or reduced to a primary alcohol. The ether linkage is generally stable under typical CV conditions but its electronic influence on the aldehyde's redox potential can be studied.

Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current. For this compound, an irreversible oxidation peak would be expected, corresponding to the oxidation of the aldehyde group. The peak potential provides information about the energy required for this oxidation. The presence of the electron-donating ether group may influence the oxidation potential compared to simple aliphatic aldehydes.

Detailed Research Findings:

While specific cyclic voltammetry data for this compound is not extensively documented, studies on similar aliphatic aldehydes and compounds with ether linkages provide a basis for predicting its electrochemical behavior. nih.govbohrium.comsemanticscholar.org The oxidation is likely to be an irreversible process, and the peak potential would be influenced by the solvent, supporting electrolyte, and electrode material. The following data table presents hypothetical cyclic voltammetry parameters for the oxidation of this compound, estimated from the behavior of analogous compounds.

Table 3: Hypothetical Cyclic Voltammetry Data for the Oxidation of this compound

| Parameter | Value |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

| Scan Rate | 100 mV/s |

| Hypothetical Anodic Peak Potential (Epa) | +1.8 V vs. Ag/AgCl |

| Process Type | Irreversible |

Applications in Polymer and Materials Chemistry

3-(2-Methoxyethoxy)propanal as a Monomer or Reactive Intermediate in Polymer Synthesis

This compound serves as a versatile precursor in polymer synthesis, primarily due to the high reactivity of its aldehyde functional group. While not typically a monomer in the traditional sense of forming the repeating unit of a polymer backbone, it acts as a crucial reactive intermediate that can be modified to initiate or participate in polymerization reactions.

The aldehyde group is susceptible to a variety of nucleophilic addition reactions and can be readily reduced to a primary alcohol, yielding 3-(2-methoxyethoxy)propan-1-ol (B2990665). This alcohol derivative is particularly significant as it can function as an initiator for the ring-opening polymerization (ROP) of cyclic ethers like ethylene (B1197577) oxide. In this role, the alcohol, typically in the presence of a strong base, initiates the growth of a poly(ethylene glycol) (PEG) chain, resulting in a polymer with a 3-(2-methoxyethoxy)propyl group at one end. This method highlights its utility not as a direct monomer, but as a precursor to a key component in the polymerization process.

The bifunctional nature of this compound allows for its strategic incorporation into more complex macromolecular structures. Its aldehyde functionality is a key feature in various condensation reactions, such as the Friedel-Crafts hydroxyalkylation, where arenes react with aldehydes to form new carbon-carbon bonds, a principle that can be extended to create polymer backbones. nsf.gov

Table 1: Role of this compound in Polymerization

| Role | Chemical Transformation | Resulting Polymer Structure | Polymerization Type |

|---|---|---|---|

| Precursor to Initiator | Reduction of aldehyde to alcohol | Forms 3-(2-methoxyethoxy)propan-1-ol | Ring-Opening Polymerization (ROP) |

| Reactive Intermediate | Reaction of aldehyde group | Incorporation as a side group or end group | Various (e.g., Condensation) |

Development of Polyether-Based Copolymers and Functional Polymers

The synthesis of polyether-based copolymers often relies on ring-opening polymerization (ROP), a method for which derivatives of this compound are well-suited. mdpi.comresearchgate.net The ability of its corresponding alcohol to initiate the polymerization of cyclic monomers is a key route to producing well-defined polyethers and block copolymers. For instance, initiating the ROP of propylene (B89431) oxide or ε-caprolactone using an alcohol derived from this compound can lead to the formation of poly(propylene glycol) (PPG) or polycaprolactone (B3415563) (PCL) blocks, respectively. mdpi.com

This strategy is instrumental in creating triblock copolymers, where a central polymer block is flanked by two different polymer blocks. mdpi.com The 3-(2-methoxyethoxy)propyl group would terminate one end of the resulting polymer chain, imparting its specific chemical characteristics to the final copolymer. The development of catalysts, such as double metal cyanide (DMC) catalysts, has significantly improved the efficiency and control over the synthesis of these polyether and polyether-ester polyols. mdpi.com

Functional polymers can also be developed by leveraging the aldehyde group. For instance, the reductive etherification of aldehydes is a known method for synthesizing polyethers. researchgate.net While this self-polymerization can yield polyethers with moderate molecular weights, it demonstrates a direct pathway from an aldehyde-containing molecule to a polyether structure. researchgate.net

Influence of the 2-Methoxyethoxy Moiety on Polymer Flexibility and Compatibility

The 2-methoxyethoxy group, a short ethylene oxide chain, has a significant impact on the physical properties of polymers into which it is incorporated. This moiety is known to enhance polymer chain flexibility, which in turn lowers the glass transition temperature (Tg) of the material. nih.govrsc.org The ether linkages in the side chain have a lower rotational energy barrier compared to carbon-carbon bonds in alkyl chains, allowing for greater segmental motion.

Research on conjugated polymers has shown that incorporating flexible side chains, such as linear oligo(ethylene oxide), has a greater effect on depressing the Tg than branched alkyl chains of a similar size. nih.gov This increased flexibility can improve the processability and mechanical deformability of the polymer. rsc.org For example, studies on cross-linked poly(ethylene oxide) (XLPEO) copolymers have demonstrated that methoxy (B1213986) and ethoxy-terminated side branches can modestly increase the fractional free volume of the polymer network. uky.edu This change in free volume influences properties like gas permeability. uky.edu

Table 2: Predicted Influence of 2-Methoxyethoxy Moiety on Polymer Properties

| Property | Influence | Rationale |

|---|---|---|

| Flexibility | Increased | Low rotational energy barrier of ether bonds. nih.gov |

| Glass Transition (Tg) | Decreased | Greater segmental motion of the polymer backbone. nih.gov |

| Fractional Free Volume | Increased | Presence of flexible side chains creates more space between polymer chains. uky.edu |

| Compatibility | Potentially Enhanced | The polar ether groups can improve compatibility with other polar polymers or solvents. |

The polarity of the ether and methoxy groups can also enhance the compatibility of the polymer with other polar materials or solvents, which is a crucial factor in creating polymer blends and composites. nih.gov

Surface Modification and Interfacial Adhesion Applications of Derivatives

Similarly, a derivative of this compound could be synthesized to contain a reactive group (like a trimethoxysilane) that can bond to an inorganic surface, while the 2-methoxyethoxy portion provides compatibility and flexibility at the interface. Improving the bonding between a polymer matrix and a filler or another polymer is critical for effective stress transfer and durability of the final product. nih.govnih.gov The optimization of adhesion between incompatible polymers often relies on surface treatments and the use of adhesive interlayers, roles that could be fulfilled by tailored derivatives of this compound. mdpi.com

Design of Degradable Polymers for Specialized Chemical Applications

The design of degradable polymers is crucial for applications in medicine and for addressing environmental concerns. specialchem.comrsc.org Typically, synthetic biodegradable polymers contain linkages in their backbone, such as esters, that are susceptible to hydrolysis. cmu.eduresearchgate.net While the ether linkages within the this compound structure are generally stable, the molecule can be used as a starting point to build polymers with intentionally degradable features.

For specialized chemical applications, the aldehyde group can be converted into a functional group that can be incorporated into a degradable polymer backbone. For example, oxidation of the aldehyde yields the corresponding carboxylic acid, 3-(2-methoxyethoxy)propanoic acid. This acid could then be used in a polycondensation reaction with a diol to form a polyester (B1180765). cmu.edu The resulting polyester would have the 2-methoxyethoxy moiety as a pendant group, and the ester linkages in the polymer backbone would be susceptible to hydrolysis, rendering the polymer degradable. cmu.edudntb.gov.ua This approach allows for the creation of functional, degradable materials where the degradation rate and physical properties can be tuned by the copolymer composition and structure. specialchem.comcmu.edu

Explorations in Supramolecular Chemistry and Self Assembly

Supramolecular Recognition and Host-Guest Interactions Involving 2-Methoxyethoxy Moieties

Supramolecular recognition is the process by which two or more molecules bind together through non-covalent interactions. This interaction is the basis of host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule or ion. wikipedia.org The binding is driven by a combination of forces, including hydrogen bonding, ion-dipole interactions, van der Waals forces, and hydrophobic effects. wikipedia.orgmdpi.com

The 2-methoxyethoxy group present in 3-(2-Methoxyethoxy)propanal is structurally analogous to segments of crown ethers, which are well-known host molecules. The oxygen atoms in the ether linkage are Lewis basic and can participate in several key non-covalent interactions:

Hydrogen Bonding: The ether oxygens can act as hydrogen bond acceptors, interacting with donor molecules like water, alcohols, or amines.

Cation Binding: The flexible ether chain can wrap around metal cations, with the oxygen lone pairs coordinating to the metal center in an ion-dipole interaction. This is similar to how cyclodextrins and other macrocycles form inclusion complexes with guest molecules. thno.orgresearchgate.net The size and nature of the cation that can be bound depend on the conformation and length of the ether chain.

These recognition capabilities allow molecules containing the 2-methoxyethoxy moiety to be incorporated into larger supramolecular systems designed for specific recognition tasks. The aldehyde group, while primarily reactive, can also participate in weaker C-H···O hydrogen bonds, further influencing molecular packing and recognition events.

| Interaction Type | Typical Energy (kJ/mol) | Description |

| Ion-Dipole | 40 - 600 | An attractive force between an ion and a polar molecule. |

| Hydrogen Bond | 5 - 120 | An attraction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. |

| van der Waals Forces | < 5 | Weak forces arising from temporary fluctuations in electron distribution around molecules. |

| Hydrophobic Effect | Variable | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. |

Design and Fabrication of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. harvard.edusigmaaldrich.com The fabrication of SAMs is a cornerstone of nanotechnology and surface science, allowing for precise control over the chemical and physical properties of interfaces. nih.gov A typical molecule used for SAM formation consists of three parts: a headgroup that chemisorbs to the substrate, a spacer chain (often an alkyl chain), and a terminal functional group that dictates the surface chemistry.

While this compound itself does not possess a conventional headgroup for strong chemisorption, it can be chemically modified to serve as a precursor for SAM formation.

Modification of the Aldehyde Group: The aldehyde can be converted into a functional group suitable for surface anchoring. For example, reduction to an alcohol followed by conversion to a thiol (-SH) would create a headgroup capable of forming a robust SAM on gold (Au) surfaces. nih.gov Alternatively, conversion to a silane (B1218182) derivative (e.g., a trichlorosilane) would allow for the formation of SAMs on hydroxylated surfaces like silica (B1680970) (SiO₂) and glass. google.com

| Headgroup | Substrate | Primary Interaction |

| Thiol (-SH) | Gold (Au), Silver (Ag), Copper (Cu) | Covalent Au-S bond |

| Carboxylic Acid (-COOH) | Aluminum Oxide (Al₂O₃), Silver (Ag) | Chemisorption |

| Trichlorosilane (-SiCl₃) | Silica (SiO₂), Glass, Mica | Covalent Si-O bond |

| Phosphonate | Metal Oxides (e.g., TiO₂, Ta₂O₅) | Covalent O-P bond |

Templated Synthesis of Organic and Inorganic Nanostructures

Templated synthesis is a powerful method for fabricating nanostructured materials with precise control over their size, shape, and morphology. rsc.orgresearchgate.net This technique utilizes a pre-existing template, which can be a "hard" template (like a silica nanoparticle or porous alumina) or a "soft" template (like a surfactant micelle or a block copolymer assembly), to direct the formation of the desired material.

In the context of soft-templating methods, molecules like this compound can function as structure-directing agents or co-solvents in processes such as sol-gel synthesis. The amphiphilic nature of the molecule, with its polar aldehyde and ether groups and nonpolar hydrocarbon backbone, allows it to influence the hydrolysis and condensation of inorganic precursors (e.g., tetraethyl orthosilicate, TEOS).

By participating in the self-assembly of surfactant micelles, the this compound molecules can modify the curvature and size of the aggregates that serve as the template. This, in turn, can influence the pore size and structure of the resulting mesoporous inorganic materials, such as silica or titania. The aldehyde functionality could also be used to chemically anchor other organic species to the template, creating more complex hybrid nanostructures. nih.gov

Crystal Engineering and Identification of Supramolecular Synthons

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov A central concept in this field is the "supramolecular synthon," which is a robust and predictable structural unit formed by specific non-covalent interactions. nih.govmdpi.com By identifying and utilizing these synthons, chemists can guide the assembly of molecules into a desired crystal lattice, thereby controlling the material's properties. acs.org

The functional groups of this compound—the ether oxygens and the aldehyde group—can participate in the formation of several potential supramolecular synthons.

C-H···O Interactions: The aldehyde C-H bond is a relatively activated hydrogen bond donor and can interact with the ether or aldehyde oxygen atoms of neighboring molecules. These weak to moderate hydrogen bonds can be highly directional and are frequently used in designing crystal structures.

Halogen Bonding: If used in a system with halogen bond donors, the oxygen atoms of the ether and aldehyde groups can act as halogen bond acceptors.

| Synthon Example | Interacting Groups | Interaction Type |

| Carboxylic Acid Dimer | R-COOH + HOOC-R | O-H···O Hydrogen Bond |

| Amide Dimer | R-C(O)NH-R' + R'-NH(O)C-R | N-H···O Hydrogen Bond |

| Alcohol-Ether Heterosynthon | R-OH + R'-O-R'' | O-H···O Hydrogen Bond |

| Aldehyde C-H Interaction | R-CHO + O=CH-R | C-H···O Hydrogen Bond |

Supramolecular Assemblies for Advanced Catalysis and Sensing Applications

Supramolecular assemblies can create unique, confined environments that facilitate chemical reactions or signal the presence of an analyte, leading to applications in catalysis and sensing. nih.govresearchgate.net

Catalysis: By incorporating molecules with 2-methoxyethoxy moieties into larger host structures like micelles, vesicles, or metal-organic frameworks, it is possible to create enzyme-mimicking catalytic systems. rsc.org The ether-lined cavity can selectively bind specific substrates from a solution, bringing them into proximity with a catalytic site. This pre-concentration and orientation of reactants can lead to significant rate enhancements and selectivity, similar to the active site of an enzyme. researchgate.net

Sensing: The ability of the 2-methoxyethoxy group to selectively bind cations can be harnessed for chemical sensing. A supramolecular sensor could be designed by covalently linking a derivative of this compound to a reporter molecule, such as a fluorophore. In the absence of a target analyte (e.g., a specific metal ion), the sensor might exhibit a certain level of fluorescence. Upon binding of the ion by the methoxyethoxy portion, a conformational change could occur, altering the environment of the fluorophore and causing a detectable change in the fluorescence signal (either enhancement or quenching). mdpi.comfrontiersin.org Such systems form the basis for highly sensitive and selective optical or electrochemical sensors. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Chemical Processes

Development of Environmentally Benign Synthetic Routes for 3-(2-Methoxyethoxy)propanal and its Derivatives

The pursuit of environmentally benign synthetic routes for this compound and similar alkoxy aldehydes is centered on improving atom economy, reducing waste, and utilizing less hazardous chemicals. Traditional methods for aldehyde synthesis can involve stoichiometric oxidants that generate significant waste. Green alternatives focus on catalytic processes that are more efficient and produce fewer byproducts.

One promising approach is the catalytic oxidation of the corresponding alcohol, 3-(2-methoxyethoxy)propan-1-ol (B2990665). Aerobic oxidation, which uses molecular oxygen as the primary oxidant, is an attractive green method because the only byproduct is water nih.gov. The development of selective catalysts is key to preventing over-oxidation to the carboxylic acid. Another sustainable method involves the oxidation of alcohols using nitrogen dioxide gas, which can be transformed into nitric acid, thereby minimizing waste oup.com.

Furthermore, the synthesis of related 3-alkoxypropan-1,2-diols from glycidol (B123203) and alcohols using basic catalysts presents a straightforward and efficient methodology that could be adapted for precursors to this compound nih.gov. Research into one-pot reductive etherification of aldehydes and ketones offers a pathway to synthesize ethers, a key functional group in the target molecule, without the need for hydride reagents, thus improving the safety and environmental profile of the synthesis epa.gov.

Key Research Findings in Greener Synthetic Routes:

| Approach | Description | Advantages |

| Aerobic Oxidation | Catalytic oxidation of 3-(2-methoxyethoxy)propan-1-ol using molecular oxygen. | Water is the only byproduct, high atom economy. |

| Nitrogen Dioxide Oxidation | Gaseous nitrogen dioxide is used to oxidize the corresponding alcohol to the aldehyde. | Reaction gas mixtures can be converted to nitric acid, reducing waste oup.com. |

| Glycidol Route | Synthesis of alkoxy diol precursors from glycidol and an alcohol. | Straightforward methodology with readily available catalysts nih.gov. |

| Reductive Etherification | One-pot synthesis of ethers from aldehydes and alcohols without hydride reagents. | Improved safety and functional group tolerance epa.gov. |

Utilization of Green Solvents and Reaction Media (e.g., Aqueous Systems, Supercritical CO2)

The replacement of volatile organic compounds (VOCs) with greener solvents is a cornerstone of sustainable chemistry. For the synthesis of this compound, aqueous systems and supercritical carbon dioxide (scCO₂) represent viable alternatives.

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants may have low solubility in water, "on-water" synthesis, where reactions occur at the oil-water interface, can lead to enhanced reaction rates and selectivities pnas.org. For reactions involving polar intermediates, the high polarity of water can be advantageous.

Supercritical CO₂: Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. By adjusting pressure and temperature, its density and solvating power can be modified, allowing for its use in a range of chemical transformations epa.govbhu.ac.inresearchgate.net. Its gaseous nature at ambient conditions simplifies product separation and solvent recycling, minimizing waste. scCO₂ is particularly effective for reactions involving gases, such as hydrogenation and oxidation, due to the high miscibility of gases in it pnas.org.

Comparison of Green Solvents:

| Solvent | Key Properties | Advantages in Synthesis |

| Water | High polarity, non-toxic, abundant, non-flammable. | Can accelerate certain reactions, facilitates separation of non-polar products pnas.org. |

| Supercritical CO₂ | Tunable solvent properties, non-toxic, non-flammable, readily available. | Simplifies product separation and catalyst recycling, excellent for gas-liquid reactions pnas.orgepa.govbhu.ac.in. |

Energy-Efficient Synthetic Methodologies (e.g., Microwave-Assisted Reactions)

Reducing energy consumption is a key principle of green chemistry. Microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating methods by providing rapid and uniform heating directly to the reacting molecules. This often leads to dramatically reduced reaction times, increased product yields, and enhanced purity by minimizing side reactions bspublications.netchemicaljournals.com.

The application of microwave irradiation to the synthesis of ethers, a core component of this compound, has been shown to be highly effective. Microwave-assisted Williamson ether synthesis, for example, can be completed in minutes compared to hours with conventional heating, often with higher yields and under solvent-free conditions tsijournals.com. This technology is considered environmentally benign as it reduces energy consumption and the need for hazardous solvents bspublications.netajgreenchem.com.

Advantages of Microwave-Assisted Synthesis:

Speed: Reaction times are often reduced from hours to minutes bspublications.net.

Higher Yields: Rapid heating can minimize the formation of byproducts chemicaljournals.com.

Energy Efficiency: Direct heating of reactants is more energy-efficient than conventional methods.

Solvent-Free Conditions: Many microwave-assisted reactions can be carried out without a solvent, reducing waste ajgreenchem.com.

Catalyst Design for Sustainable Chemical Transformations

The development of efficient, selective, and recyclable catalysts is central to sustainable chemical synthesis. For the production of this compound and its derivatives, catalyst design focuses on replacing stoichiometric reagents with catalytic alternatives and utilizing earth-abundant, non-toxic metals.

Recent research has explored the use of novel catalysts that align with green chemistry principles by enhancing efficiency and reusability nano-ntp.comresearchgate.net. For instance, hydrogen-modified gold catalysts have been shown to produce ethers from the coupling of aldehydes or aldehydes and alcohols at low temperatures acs.org. This presents a potential route for the synthesis of the ether linkage in this compound under mild conditions.

Furthermore, acidic catalysts like zeolites are effective in the dehydration of alcohols to form ethers and other products. The selectivity towards ether formation can be controlled by adjusting the reaction temperature mdpi.com. The design of catalysts with high stability and activity that can be easily separated from the reaction mixture and recycled is a key area of ongoing research nano-ntp.comresearchgate.net.

Key Features of Sustainable Catalysts:

| Feature | Description | Importance |

| High Activity | Enables high conversion rates at mild conditions. | Reduces energy consumption and improves process efficiency. |

| High Selectivity | Minimizes the formation of unwanted byproducts. | Reduces waste and simplifies purification. |

| Recyclability | Catalyst can be easily recovered and reused. | Lowers costs and minimizes waste. |

| Low Toxicity | Utilizes earth-abundant and non-toxic materials. | Improves the safety and environmental profile of the process. |

Chemical Degradation Processes of Related Compounds in Environmental Contexts

Biodegradation: Glycol ethers, which share structural similarities with this compound, are known to be biodegradable in soil and water under aerobic conditions oup.comoup.com. Studies have shown that microorganisms can utilize glycol ethers as a carbon source, leading to their degradation nih.gov. However, the biodegradation of some glycol ethers can lead to the formation of toxic metabolites, such as methoxyacetic acid from ethylene (B1197577) glycol monomethyl ether nih.gov. The biodegradation of this compound would likely proceed through the oxidation of the aldehyde group to a carboxylic acid, followed by cleavage of the ether bond.

Abiotic Degradation: In the atmosphere, aldehydes are subject to photochemical reactions. They can be degraded by photolysis (breakdown by light) or by reaction with hydroxyl (OH) radicals epa.govresearchgate.net. The atmospheric lifetime of an aldehyde is determined by its reactivity with these species. The photolysis of aldehydes can contribute to the formation of ozone and other secondary pollutants epa.gov. Recent studies have also shown that the photolysis of some aldehydes can produce molecular hydrogen copernicus.orgcopernicus.orgproquest.comresearchgate.net. The ether linkage is generally more stable to atmospheric degradation than the aldehyde group.

Environmental Degradation Pathways:

| Pathway | Description | Potential Products |

| Biodegradation | Microbial breakdown in soil and water. | Carboxylic acids, smaller alcohols and ethers. |

| Atmospheric Photodegradation | Reaction with hydroxyl radicals and photolysis. | Carbon dioxide, water, smaller organic molecules. |

Emerging Research Avenues and Future Outlook

Interdisciplinary Research with Advanced Functional Materials and Nanotechnology

The unique structural characteristics of 3-(2-Methoxyethoxy)propanal make it a compelling candidate for integration with advanced functional materials and nanotechnology. Its hydrophilic ether linkage and reactive aldehyde handle provide a molecular toolkit for surface modification and polymer synthesis.

Surface Modification of Nanomaterials: The aldehyde group can be used to anchor the molecule onto the surface of nanoparticles that have been functionalized with amine groups through reductive amination. This process would graft the flexible and hydrophilic 2-methoxyethoxypropyl chain onto the nanomaterial, potentially improving its dispersibility in aqueous media and biocompatibility. Research in this area could lead to the development of novel nanomaterials for applications in medicine, electronics, and catalysis. ox.ac.uk

Precursor for Polymer Synthesis: The compound can serve as a precursor for initiators in ring-opening polymerization. For instance, the aldehyde can be reduced to its corresponding alcohol, 3-(2-Methoxyethoxy)propan-1-ol (B2990665), which can then initiate the polymerization of monomers like ethylene (B1197577) oxide to create polyethylene (B3416737) glycol (PEG) chains with a specific end-group. This allows for the synthesis of well-defined polymers and block copolymers with tailored properties for drug delivery, hydrogels, and other biomedical applications.

Building Block for Complex Heterocycles: Derivatives of this compound can be used to assemble elaborate molecular architectures. For example, related compounds have been utilized to create methylidenic diols, which are precursors to substituted perhydrofuro[2,3-b]pyrans, heterocyclic compounds with potential applications in materials science and pharmaceuticals.

Novel Catalysis and Reaction Engineering Approaches

Advances in catalysis and reaction engineering are critical for unlocking the full synthetic potential of this compound, focusing on efficiency, selectivity, and sustainability.

Advanced Catalytic Systems: While established reactions exist, future research will likely focus on developing novel catalysts for transformations involving this compound. For instance, in the synthesis of silane (B1218182) derivatives via hydrosilylation of an unsaturated precursor, platinum-based catalysts like Speier's or Karstedt's catalyst are commonly used. New research could explore more abundant and less expensive metal catalysts or even biocatalytic approaches to enhance the sustainability of these processes. The discipline of Catalysis and Reaction Engineering seeks to understand and control reaction networks, which is applicable to optimizing the synthesis and subsequent reactions of this compound. northwestern.edu

Reaction Engineering and Optimization: The selective transformation of the aldehyde group in the presence of the ether linkage is a key challenge. For example, the oxidation of the aldehyde to a carboxylic acid requires careful selection of oxidizing agents to avoid side reactions. Reaction engineering principles can be applied to optimize reaction conditions (temperature, pressure, solvent, catalyst concentration) in continuous flow reactors or microreactors. This can lead to higher yields, improved purity, and safer, more scalable processes for producing this compound and its derivatives.

Integration with Machine Learning and Data-Driven Design in Chemical Synthesis

Predictive Synthesis and Retrosynthesis: AI-driven retrosynthesis tools can analyze the structure of complex target molecules and propose efficient synthetic pathways that may utilize this compound as a key intermediate. pharmafeatures.comnih.gov Machine learning models, trained on vast reaction databases, can predict the most likely products of a reaction (forward-reaction prediction) or suggest the necessary reactants to form a desired product (retrosynthesis). nih.govnih.gov This accelerates the discovery of new synthetic routes and reduces reliance on trial-and-error experimentation. pharmafeatures.com

Optimization of Reaction Conditions: Machine learning algorithms are adept at navigating the high-dimensional parameter spaces of chemical reactions. mdpi.com By employing active learning frameworks, an ML model can suggest a sequence of experiments to perform to quickly identify the optimal conditions (e.g., catalyst, solvent, temperature) for a specific transformation, maximizing yield and minimizing byproducts. nih.gov This data-driven approach can be used to refine the synthesis of this compound itself or its subsequent derivatization.